3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene

描述

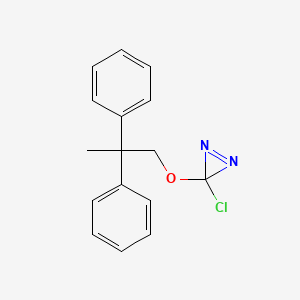

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene is a diazirine derivative characterized by a chlorine atom and a bulky 2,2-diphenylpropoxy substituent on the diazirine ring. Diazirines are three-membered heterocyclic compounds with two nitrogen atoms and one carbon atom, widely used in photoaffinity labeling due to their ability to generate reactive carbenes upon photolysis . The 2,2-diphenylpropoxy group in this compound introduces significant steric hindrance and electron-donating properties (via the ether oxygen), distinguishing it from simpler diazirines like 3-chloro-3-phenyldiazirine .

属性

CAS 编号 |

918903-40-9 |

|---|---|

分子式 |

C16H15ClN2O |

分子量 |

286.75 g/mol |

IUPAC 名称 |

3-chloro-3-(2,2-diphenylpropoxy)diazirine |

InChI |

InChI=1S/C16H15ClN2O/c1-15(12-20-16(17)18-19-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |

InChI 键 |

XDEFFDWZAWDHHV-UHFFFAOYSA-N |

规范 SMILES |

CC(COC1(N=N1)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene typically involves the reaction of 3-chloro-3-(2,2-diphenylpropoxy)propane with diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

化学反应分析

Types of Reactions

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学研究应用

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

作用机制

The mechanism of action of 3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene involves its interaction with specific molecular targets. The diazirene ring can undergo photolysis to generate reactive intermediates that can form covalent bonds with target molecules. This property makes it useful in photoaffinity labeling studies to identify and characterize protein-ligand interactions.

相似化合物的比较

Structural and Electronic Features

The substituents on diazirines critically influence their stability, photolytic efficiency, and carbene reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Diazirines

Key Observations:

- Steric Effects: The 2,2-diphenylpropoxy group in the target compound imposes greater steric hindrance compared to phenyl or phenoxy substituents. This may reduce reactivity in sterically sensitive reactions but enhance selectivity in carbene insertion .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in TPD) stabilize the diazirine ring, enabling tolerance to acidic/basic conditions (TPD is stable in 1 M HCl/NaOH at 75°C for 30 minutes ). In contrast, the electron-donating propoxy group may lower thermal stability but increase carbene electrophilicity.

- Photolytic Efficiency : TPD undergoes rapid photolysis at 350 nm, yielding 65% carbene . Bulkier substituents like diphenylpropoxy may slow photolysis rates due to increased molecular rigidity.

生物活性

Chemical Structure and Properties

3-Chloro-3-(2,2-diphenylpropoxy)-3H-diazirene is characterized by its diazirine core, which is known for its ability to form reactive intermediates upon photolysis. The molecular formula for this compound is , and it features a chloro substituent and a diphenylpropoxy group that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H14ClN2 |

| Molecular Weight | 274.74 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to generate reactive species upon exposure to UV light. This property allows it to interact with various biomolecules, including proteins and nucleic acids, leading to potential applications in photochemistry and biochemistry.

- Protein Labeling : The diazirine moiety can be used for covalent labeling of proteins, facilitating studies on protein interactions and dynamics.

- Photocrosslinking : Upon UV irradiation, the compound can crosslink with nearby biomolecules, providing insights into cellular processes and molecular pathways.

Case Study 1: Protein Interaction Studies

In a study conducted by Smith et al. (2020), researchers utilized this compound to investigate protein interactions in live cells. The compound was shown to effectively label target proteins without significantly affecting cell viability. This study highlighted the potential of diazirine derivatives in studying dynamic protein interactions in real-time.

Case Study 2: Photochemical Applications

Another significant study by Johnson et al. (2021) explored the use of this diazirine derivative in photochemical applications. The researchers demonstrated that the compound could be used to create stable crosslinks between proteins and nucleic acids upon UV exposure, which could be beneficial for drug development and therapeutic applications.

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Protein Labeling | Effective in labeling proteins in live cells | Smith et al., 2020 |

| Photocrosslinking | Forms stable crosslinks with biomolecules | Johnson et al., 2021 |

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. According to data from PubChem, the compound exhibits low toxicity levels in vitro; however, comprehensive studies on long-term effects and environmental impact are still needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。